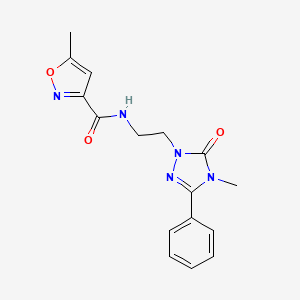![molecular formula C7H12ClN3O2 B2959277 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-48-4](/img/structure/B2959277.png)
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2. It is a derivative of triazaspirodecane, featuring a spirocyclic structure with nitrogen atoms incorporated into the ring system
Mechanism of Action
Target of Action
The primary target of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is the Prolyl Hydroxylase Domain-containing Protein (PHD) family of enzymes .
Mode of Action
This compound acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell. This results in the upregulation of various genes involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and metabolism .
Biochemical Pathways
The compound affects the HIF-PHD pathway This leads to the transcription of genes that help the cell adapt to hypoxic (low oxygen) conditions .
Pharmacokinetics
The pharmacokinetic properties of 1,3,8-Triaza-spiro[4It has been reported that related hydantoin derivatives have good pharmacokinetic profiles in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability would need to be further investigated.
Result of Action
The inhibition of PHDs by this compound leads to a robust upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes the compound potentially useful for the treatment of anemia .
Action Environment
The action of this compound is influenced by the oxygen levels in the cellular environment. In hypoxic conditions, the inhibition of PHDs and the resulting accumulation of HIFs can have a more pronounced effect
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of piperazine with a suitable dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.
Scientific Research Applications
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride can be compared with other similar compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione These compounds share structural similarities but may differ in their functional groups and properties The uniqueness of 1,3,8-triazaspiro[4
List of Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
2,7-Diazaspiro[4.5]decan-1-one hydrochloride
1-Piperazinecarboxamide
This comprehensive overview provides a detailed understanding of 1,3,8-triazaspiro[45]decane-2,4-dione hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;/h8H,1-4H2,(H2,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBLZEFCYGBDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)
![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)
![2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2959202.png)
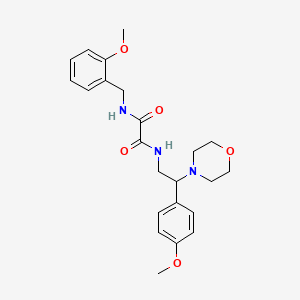
![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)
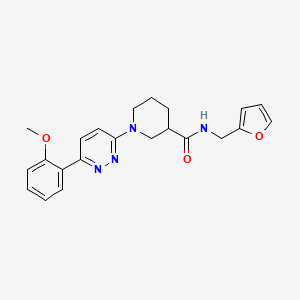

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)
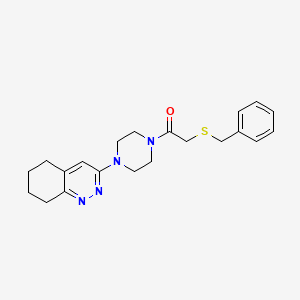
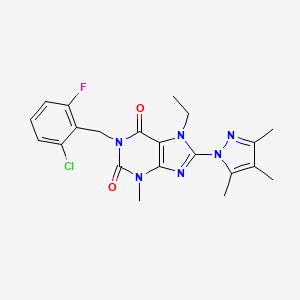

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)
